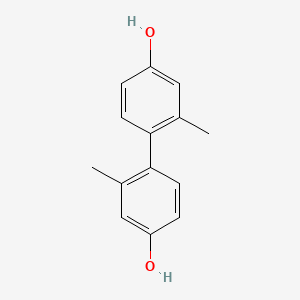
5-Iodo-1,10-phenanthroline
Übersicht
Beschreibung
Synthesis Analysis
A straightforward method for synthesizing mono-N-oxides of 1,10-phenanthrolines has been reported. The parent compounds are oxidized using a green oxidant, peroxomonosulfate ion , in acidic aqueous solution. This process yields the desired products with high quality and excellent yields. The basicity of these compounds correlates with the electronic effects of substituents on the aromatic ring .
Additionally, an efficient method for synthesizing unsymmetric and symmetric 1,10-phenanthroline derivatives has been described. Through a Lewis acid-catalyzed annulation reaction between 3-ethoxycyclobutanones and 8-aminoquinolines, various 1,10-phenanthroline derivatives are readily prepared with high regioselectivity at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Iodo-1,10-phenanthroline consists of a planar aromatic ring system with an iodine atom substituted at one of the positions. The compound’s 3D structure reveals its unique arrangement of atoms, which contributes to its chemical properties .
Chemical Reactions Analysis
Activation Mechanism
Wissenschaftliche Forschungsanwendungen
Biosensors and Biofuel Cells
- 1,10-Phenanthroline derivatives , including 5-nitro-1,10-phenanthroline, have potential applications in the development of biosensors and biofuel cells. Some derivatives act as effective redox mediators for oxidases, making them suitable for reagent-less biosensors and biofuel cells, especially those containing amino groups (Oztekin et al., 2010).
Nuclease Activity
- 1,10-Phenanthroline-copper complexes exhibit nuclease activity, dependent on DNA sequence, due to their affinity for DNA. By modifying these complexes with targeting ligands, their nucleolytic activity can be directed towards specific DNA sequences (Chen et al., 1993).
DNA Binding and Biological Activity
- Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline show varying degrees of biological activity and DNA binding characteristics, useful in medicinal chemistry (Brodie et al., 2004).
Electrochemical Sensing
- 1,10-Phenanthroline ligands have applications in electrochemistry for the selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
Chemosensors
- 1,10-Phenanthroline derivatives act as chemosensors for cations and anions, with modifications at various positions leading to compounds capable of sensing specific analytes, useful in environmental and biological sciences (Alreja & Kaur, 2016).
Metal Ion Interactions
- The DNA binding activity of the estrogen receptor and its interaction with heat shock protein is influenced by receptor-bound metal, and 1,10-Phenanthroline plays a role in these interactions (Sabbah et al., 1987).
Antimicrobial Activity
- 5-Nitro-1,10-Phenanthroline has shown potential as an antimicrobial agent against Mycobacterium tuberculosis, witha dual mechanism of action involving both a direct effect on the bacteria and modulation of host macrophage autophagy (Kidwai et al., 2017).
Photophysical Properties
- 1,10-Phenanthroline ligands are utilized in the synthesis of UV-Vis-NIR luminescent organic derivatives and coordination compounds with various metal cations. These compounds have applications in analytical and technological fields due to their luminescent properties (Accorsi et al., 2009).
Catalysis and Synthesis
- 1,10-Phenanthroline has been used in the synthesis of complex molecules and in catalyzing specific reactions, demonstrating its versatility as a building block in synthetic chemistry (Zhang et al., 2012).
Environmental Applications
- The compound has been used to minimize matrix interference from nickel ions in the determination of bismuth and antimony, highlighting its utility in environmental chemistry (Doncker et al., 1985).
Material Science
- 5-Iodo-1,10-phenanthroline derivatives have been used to create covalently bonded nanohybrid structures in a system transition metal complex-silica, showing potential in material science applications (Khimich et al., 2006).
Antitumor Activity
- Certain platinum agents containing 1,10-phenanthroline ligands have been studied for their multimodal mechanism of action against cancer cells, differing fundamentally from conventional platinum-based cytostatics (Kostrhunova et al., 2019).
Antimalarial Activity
- 5-Nitro-1,10-phenanthroline derivatives have shown significant antiplasmodial activity, indicating their potential as antimalarial agents (Hadanu et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-iodo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRFZOAXAPEOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392544 | |
| Record name | 5-iodo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
630067-12-8 | |
| Record name | 5-iodo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)
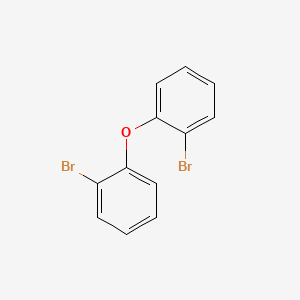

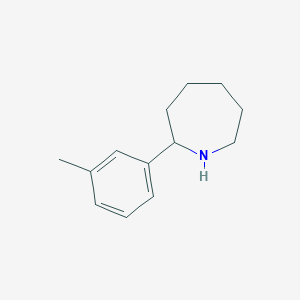
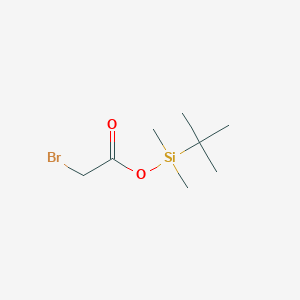
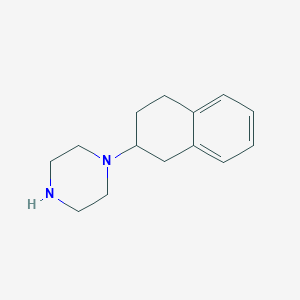
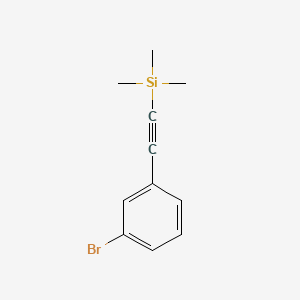
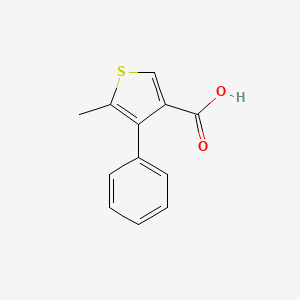
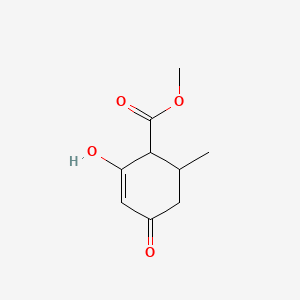
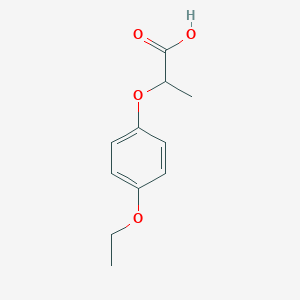
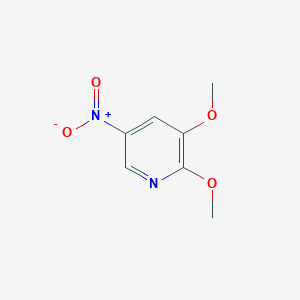
![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)

